

# Application Notes and Protocols: LXQ-87 PTP1B Enzymatic Assay

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## Compound of Interest

Compound Name: LXQ-87

Cat. No.: B15575345

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## Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] **LXQ-87** has been identified as an orally active, noncompetitive inhibitor of PTP1B.[4] This document provides a detailed protocol for determining the inhibitory activity of **LXQ-87** on PTP1B using a colorimetric enzymatic assay.

## Introduction

Protein tyrosine phosphatases (PTPs) are a group of enzymes that catalyze the removal of phosphate groups from tyrosine residues on proteins. PTP1B, a non-receptor PTP, specifically dephosphorylates the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[1][5] By doing so, PTP1B attenuates insulin and leptin signaling. Overactivity of PTP1B is associated with insulin resistance and obesity.[2][6] Therefore, inhibitors of PTP1B, such as **LXQ-87**, are of great interest for the development of novel therapeutics.

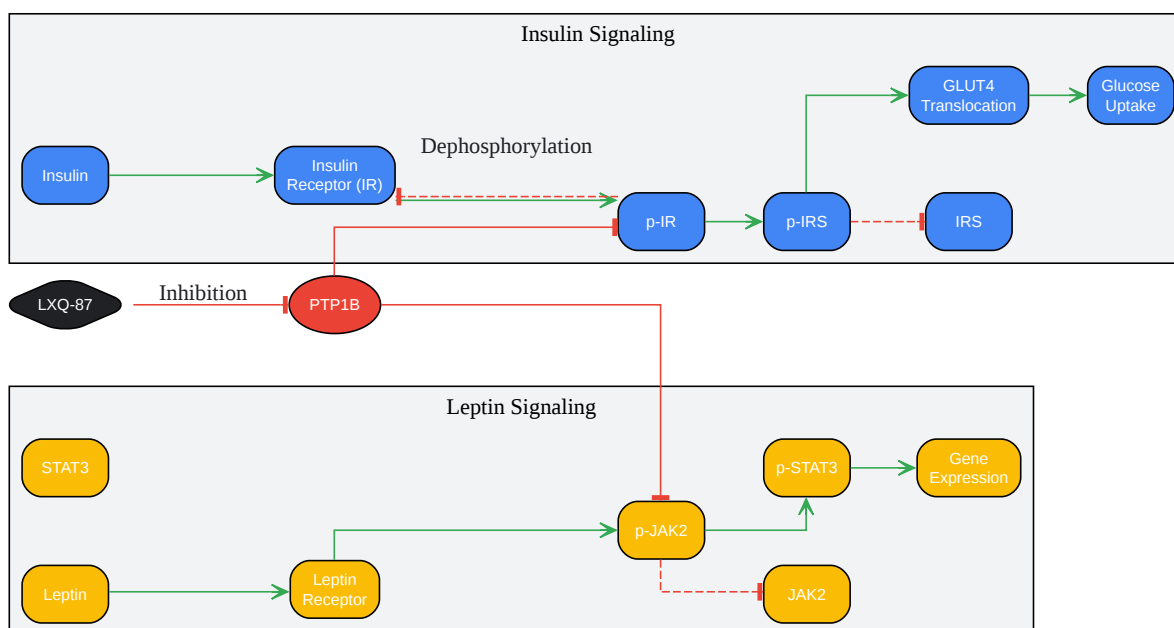
**LXQ-87** is a noncompetitive inhibitor of PTP1B with a reported IC<sub>50</sub> of 1.061 μM.[4]

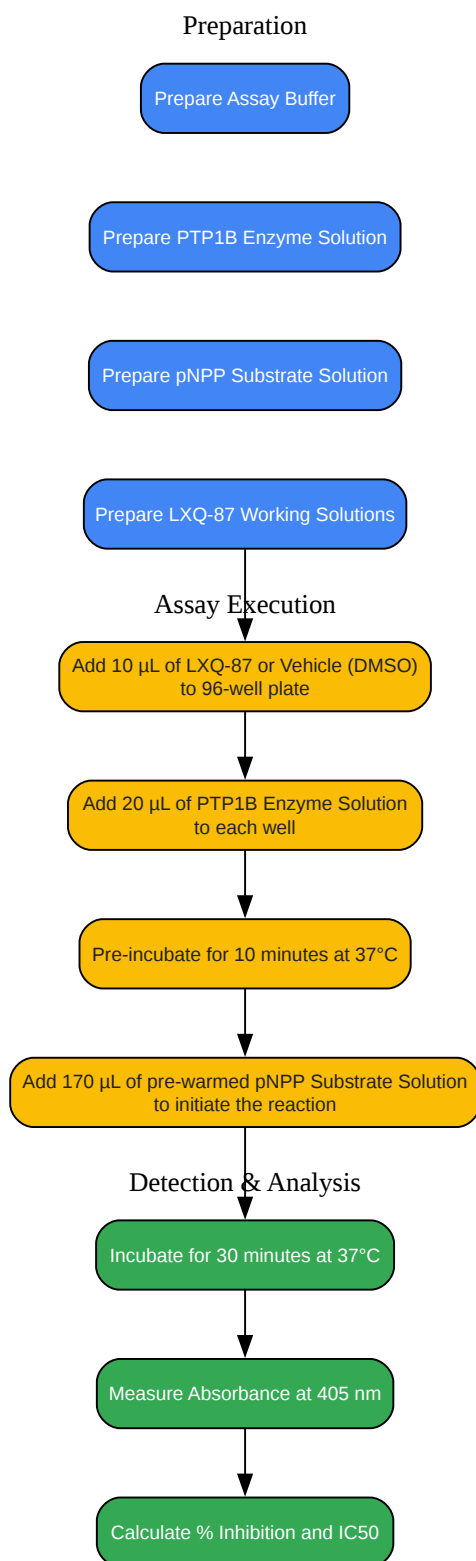
Noncompetitive inhibition suggests that **LXQ-87** binds to an allosteric site on the enzyme, a site distinct from the active site, which can lead to greater specificity over other PTPs.[1] This

protocol outlines the materials and methods for assessing the in vitro efficacy of **LXQ-87** as a PTP1B inhibitor.

## PTP1B Signaling Pathway

The diagram below illustrates the role of PTP1B in negatively regulating the insulin and leptin signaling pathways.





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